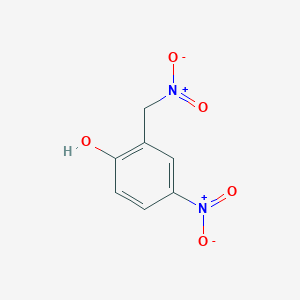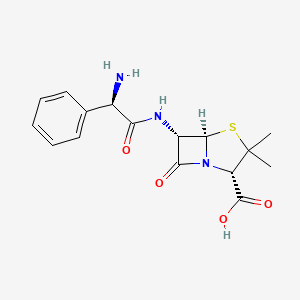
6-epi-Ampicillin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-epi-Ampicillin is a stereoisomer of Ampicillin, a broad-spectrum β-lactam antibiotic belonging to the penicillin group. It is characterized by the inversion of the configuration at the 6th position of the penicillin nucleus. This compound retains the antibacterial properties of Ampicillin but exhibits unique chemical and biological behaviors due to its stereochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-epi-Ampicillin can be synthesized through the hydrolysis of 6-epihetacillin. The process involves maintaining a pH of 7.0 and room temperature for 3-7 hours to achieve the best yield. During this conversion, the formation of a diketopiperazine was also observed .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale antibiotic production, such as fermentation and chemical synthesis, can be adapted for its synthesis. Optimization of reaction conditions and purification processes are crucial for industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 6-epi-Ampicillin undergoes several types of chemical reactions, including hydrolysis, aminolysis, and intramolecular reactions. The hydrolysis of this compound is subject to acid and hydroxide-ion catalysis, and it also undergoes an unusual pH-independent reaction .
Common Reagents and Conditions:
Hydrolysis: Acidic, neutral, and alkaline aqueous solutions at 35°C and an ionic strength of 0.5 mol dm^-3 (KCl).
Major Products:
Hydrolysis: Degradation products depending on the pH and buffer conditions.
Aminolysis: Piperazine-2,5-dione derivative.
Wissenschaftliche Forschungsanwendungen
6-epi-Ampicillin has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study the stereochemical effects on the reactivity of β-lactam antibiotics.
Biology: Investigated for its antibacterial properties and interactions with bacterial cell wall synthesis.
Medicine: Potential use in developing new antibiotics with improved efficacy and reduced resistance.
Wirkmechanismus
6-epi-Ampicillin exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, leading to weakened cell walls and eventual bacterial cell lysis . The unique stereochemistry of this compound may influence its binding affinity and specificity to PBPs.
Vergleich Mit ähnlichen Verbindungen
Ampicillin: The parent compound with similar antibacterial properties but different stereochemistry.
Amoxicillin: Another β-lactam antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Cephalosporins: A related class of β-lactam antibiotics with a different core structure but similar antibacterial activity
Uniqueness: 6-epi-Ampicillin’s uniqueness lies in its stereochemistry, which can affect its chemical reactivity, stability, and interactions with bacterial targets. This makes it a valuable compound for studying the effects of stereochemistry on antibiotic function and resistance.
Eigenschaften
CAS-Nummer |
49841-95-4 |
|---|---|
Molekularformel |
C16H19N3O4S |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
(2S,5R,6S)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t9-,10+,11+,14-/m1/s1 |
InChI-Schlüssel |
AVKUERGKIZMTKX-YAMSLAJTSA-N |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1)[C@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)C |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


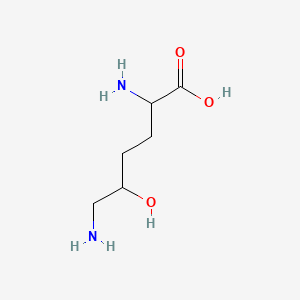

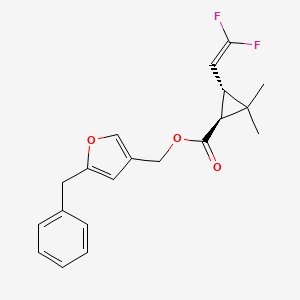
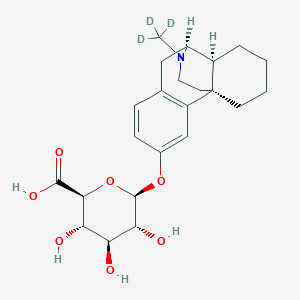
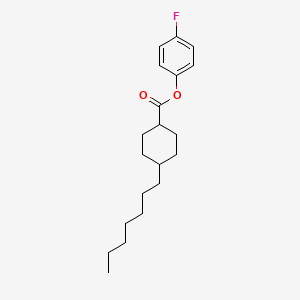




![sodium;3-acetamido-4-[(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]-1-hydroxybutan-2-olate](/img/structure/B13416313.png)


![[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-3-yl] acetate](/img/structure/B13416327.png)
